molecular formula C15H18N2O3S B2406516 Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate CAS No. 877811-60-4

Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate

Cat. No.: B2406516
CAS No.: 877811-60-4
M. Wt: 306.38
InChI Key: YSFQBGCMLKWLNI-UHFFFAOYSA-N
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Description

Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate: is a chemical compound belonging to the quinazoline derivatives family. Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde and thioglycolic acid.

  • Reaction Steps: The aldehyde group of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde reacts with thioglycolic acid in the presence of a base (e.g., sodium hydroxide) to form the thioacetate derivative.

  • Purification: The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the final product.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the synthesis is often carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality.

  • Scale-Up Considerations: Scaling up the synthesis requires careful optimization of reaction conditions to maintain yield and purity while minimizing by-products.

Types of Reactions:

  • Oxidation: The thioacetate group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

  • Reduction: The quinazoline ring can undergo reduction to form dihydroquinazoline derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, facilitate substitution reactions.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from the oxidation of the thioacetate group.

  • Dihydroquinazolines: Formed through the reduction of the quinazoline ring.

  • Substituted Derivatives: Various nucleophilic substitution products.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex quinazoline derivatives, which are studied for their biological activities. Biology: Quinazoline derivatives, including this compound, are investigated for their potential as antimicrobial and antitumor agents. Medicine: Research is ongoing to explore the therapeutic potential of quinazoline derivatives in treating various diseases, including cancer and infections. Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals due to its biological activity.

Comparison with Similar Compounds

  • Quinazoline-2-carboxylic acid derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • Thioacetate derivatives of other heterocycles: Compounds with thioacetate groups attached to different heterocyclic rings also show comparable properties.

Uniqueness: The presence of the butyl group in Butyl 2-(((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)thio)acetate enhances its lipophilicity, potentially improving its bioavailability and pharmacokinetic properties compared to similar compounds without this group.

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Properties

IUPAC Name

butyl 2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-2-3-8-20-14(18)10-21-9-13-16-12-7-5-4-6-11(12)15(19)17-13/h4-7H,2-3,8-10H2,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFQBGCMLKWLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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